![molecular formula C17H20FNO2 B2959661 2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one CAS No. 2320924-20-5](/img/structure/B2959661.png)
2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one is a useful research compound. Its molecular formula is C17H20FNO2 and its molecular weight is 289.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Potential Therapeutic Applications
- Brain Imaging Agents: Andersen et al. (1997) explored the synthesis of potential hydroxy metabolites of brain imaging agents, which are derivatives structurally similar to the specified compound. These metabolites are significant for their roles in enhancing the imaging of neurological conditions (Andersen et al., 1997).
- PI3 Kinase Inhibitor Metabolites: Chen et al. (2010) focused on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, showcasing the compound's relevance in cancer research and treatment (Chen et al., 2010).
- Antagonist of Substance P (NK1) Receptor: Research by Snider et al. (1991) introduced CP-96,345 as a potent nonpeptide antagonist of the substance P (NK1) receptor, indicating the potential of structurally related compounds in developing new therapeutic agents (Snider et al., 1991).
Metabolism and Pharmacokinetics
- Biotransformation Studies: Słoczyńska et al. (2018) investigated the metabolism of a novel 5-HT7 receptor antagonist, highlighting the importance of understanding the metabolic pathways and pharmacokinetics of new chemical entities (Słoczyńska et al., 2018).
Antiviral and Antidepressant Properties
- Antiviral Sorbicillinoids: Peng et al. (2014) isolated novel sorbicillinoids with antiviral activities against influenza virus A (H1N1), demonstrating the potential antiviral applications of compounds with a bicyclic structure (Peng et al., 2014).
特性
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-11-9-13-7-8-14(10-11)19(13)17(20)12(2)21-16-6-4-3-5-15(16)18/h3-6,12-14H,1,7-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEPETAIXISQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCC1CC(=C)C2)OC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
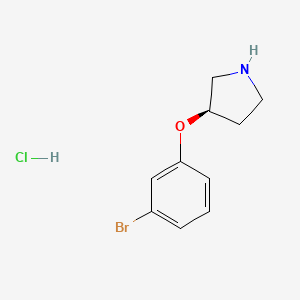

![N-({[2,3'-bipyridine]-5-yl}methyl)adamantane-1-carboxamide](/img/structure/B2959581.png)
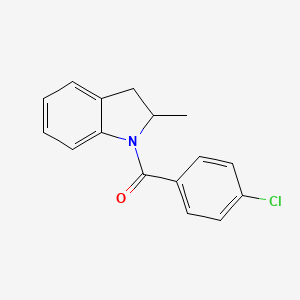
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2959583.png)
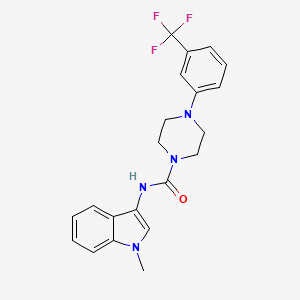
![2-{[1-(3-Fluoro-4-methoxybenzenesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2959591.png)
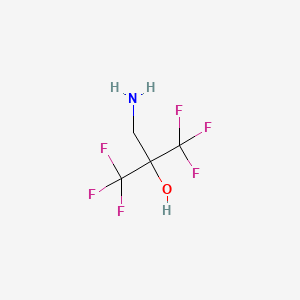
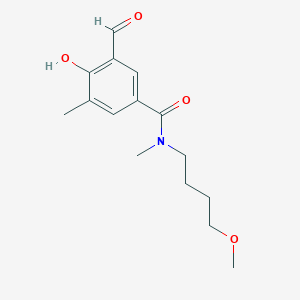
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2959597.png)
![3-(3-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2959598.png)
![2-Chloro-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B2959599.png)
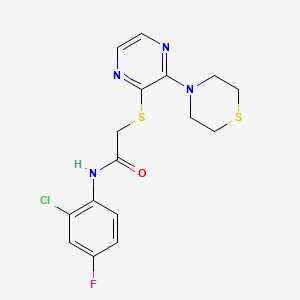
![2-(2-bromophenyl)-N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2959601.png)
